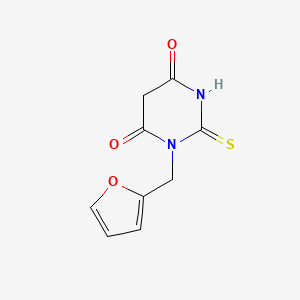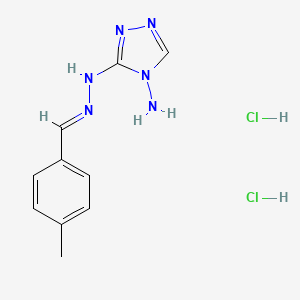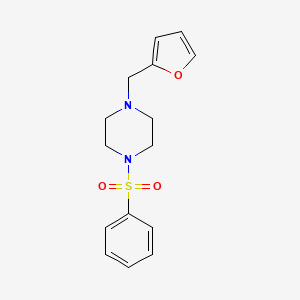![molecular formula C15H23FN2O2S B5815400 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as Compound A, is a drug that has been studied extensively for its potential applications in the field of neuroscience. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release.
作用机制
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. By blocking the sigma-1 receptor, this compound A modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. This compound A has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is its selectivity for the sigma-1 receptor. This selectivity allows for the modulation of specific neurotransmitters without affecting other cellular processes. However, one of the limitations of this compound A is its poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A. One potential direction is the investigation of its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is the development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound A. Finally, the development of more effective delivery methods for this compound A could enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound A is a selective antagonist of the sigma-1 receptor that has potential applications in the field of neuroscience. Its mechanism of action involves the modulation of specific neurotransmitters, which can lead to neuroprotective effects and improvements in cognitive function. Despite its limitations, this compound A represents a promising avenue for the development of novel therapies for neurological disorders.
合成方法
The synthesis of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A involves several steps. The starting material is 4-fluorobenzenesulfonyl chloride, which is reacted with 3-(4-methyl-1-piperidinyl)propylamine to form the intermediate product. This intermediate is then reacted with sodium hydride and chloroform to yield this compound A.
科学研究应用
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. This compound A has also been shown to improve cognitive function and memory in animal models.
属性
IUPAC Name |
4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPNVWPZXFNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)


![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)
![3-(1H-benzimidazol-2-yl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B5815375.png)

![1-[3-(2-furyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815393.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)
![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)
